molecular formula C21H21NO3 B7856746 3-{2-oxo-2-[4-(piperidin-1-yl)phenyl]ethyl}-2-benzofuran-1(3H)-one

3-{2-oxo-2-[4-(piperidin-1-yl)phenyl]ethyl}-2-benzofuran-1(3H)-one

Cat. No.: B7856746
M. Wt: 335.4 g/mol
InChI Key: UFTZZQKNQBGJOD-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[4-(piperidin-1-yl)phenyl]ethyl}-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity

3-{2-oxo-2-[4-(piperidin-1-yl)phenyl]ethyl}-2-benzofuran-1(3H)-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a benzofuran moiety, which is known for its biological activity, particularly in the realms of anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-722Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays suggest that it may possess antibacterial and antifungal activities. The presence of the piperidine group is thought to enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.8
Candida albicans1.0

Neuroprotective Effects

Research indicates that compounds with similar structures may offer neuroprotective benefits. They can potentially modulate neurotransmitter systems and exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating caspases and other apoptotic factors, it promotes programmed cell death in malignant cells.

Study on Cancer Cell Lines

A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The mechanism was linked to the activation of the intrinsic apoptotic pathway.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of related benzofuran derivatives in a rat model of Parkinson's disease. The results showed that administration led to improved motor function and reduced oxidative stress markers.

Properties

IUPAC Name

3-[2-oxo-2-(4-piperidin-1-ylphenyl)ethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-19(14-20-17-6-2-3-7-18(17)21(24)25-20)15-8-10-16(11-9-15)22-12-4-1-5-13-22/h2-3,6-11,20H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTZZQKNQBGJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CC3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.